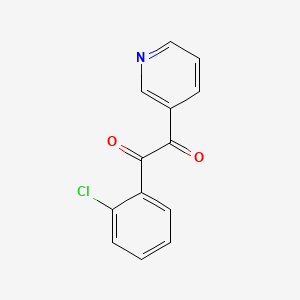
Oxymethyltropacine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxymethyltropacine is a chemical compound known for its unique structure and properties It is a tropane derivative, which means it belongs to a class of bicyclic organic compounds Tropane alkaloids are well-known for their pharmacological effects, and this compound is no exception
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxymethyltropacine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Tropinone: Tropinone is synthesized from succindialdehyde, methylamine, and acetone through a Mannich reaction.
Reduction: Tropinone is then reduced to tropine using a reducing agent such as sodium borohydride.
Methylation: Tropine undergoes methylation using methyl iodide to form methyltropine.
Oxidation: The final step involves the oxidation of methyltropine to this compound using an oxidizing agent like potassium permanganate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
Oxymethyltropacine undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound N-oxide, while substitution can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Oxymethyltropacine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other tropane derivatives.
Biology: Studies have explored its effects on neurotransmitter systems, given its structural similarity to other tropane alkaloids.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in treating neurological disorders.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of oxymethyltropacine involves its interaction with specific molecular targets in the body. It primarily affects neurotransmitter pathways by binding to receptors and altering their activity. This can lead to changes in neurotransmitter release and uptake, influencing various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atropine: Another tropane alkaloid with similar pharmacological effects.
Scopolamine: Known for its use in treating motion sickness and nausea.
Cocaine: A well-known stimulant with a similar tropane structure.
Uniqueness
Oxymethyltropacine is unique due to its specific chemical structure, which allows for distinct interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
38545-48-1 |
|---|---|
Molekularformel |
C23H27NO3 |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2,2-diphenylpropanoate |
InChI |
InChI=1S/C23H27NO3/c1-24-19-12-13-20(24)15-21(14-19)27-22(26)23(16-25,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-21,25H,12-16H2,1H3 |
InChI-Schlüssel |
LAHZEAWORMLOOB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)
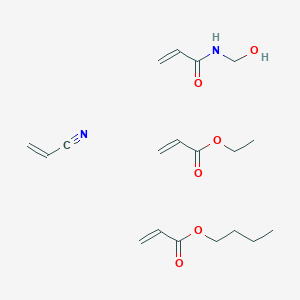
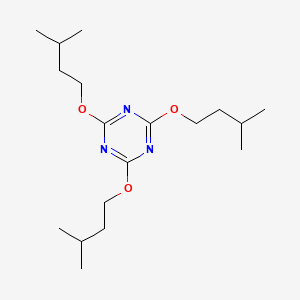

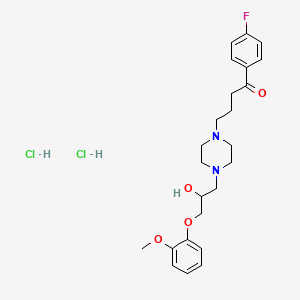
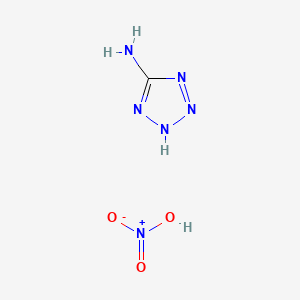
![[3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14671807.png)
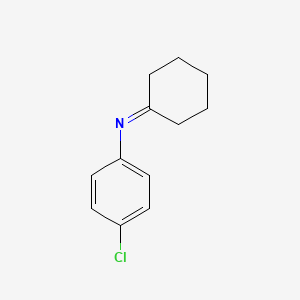
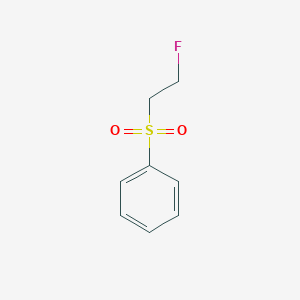
![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)


